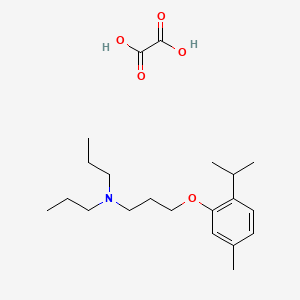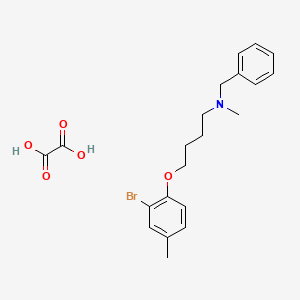
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine;oxalic acid
Overview
Description
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, an amine group, and an oxalic acid moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with N,N-dipropylpropan-1-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Scientific Research Applications
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine has been studied extensively for its applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can bind to active sites on enzymes, inhibiting their activity, while the amine group can interact with neurotransmitter receptors, modulating their function. These interactions trigger a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- 3-methyl-2-[5-methyl-2-(propan-2-yl)phenoxy]butanoic acid
Uniqueness
Compared to similar compounds, 3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine exhibits unique reactivity due to the presence of both the amine and oxalic acid groups
Properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.C2H2O4/c1-6-11-20(12-7-2)13-8-14-21-19-15-17(5)9-10-18(19)16(3)4;3-1(4)2(5)6/h9-10,15-16H,6-8,11-14H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFHLWCQYBBHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCOC1=C(C=CC(=C1)C)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-ethoxyphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4041446.png)
![{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4041458.png)
![4-[2-(3-Ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041463.png)


![3,5-Dimethyl-1-[2-(2-naphthalen-1-yloxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B4041502.png)

![[4-(4-fluorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4041512.png)
![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4041515.png)
![3,5-dimethyl-1-[4-(4-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4041518.png)

![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4041532.png)
![4-[4-(2-Chloro-5-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041544.png)
